3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine
Overview
Description
3-pyridin-4-yl-1H-indazole is a small molecule that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, has been reported in the literature . The methods to obtain these heterocycles include condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones, cross-coupling reactions, intramolecular condensations, and synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides with subsequent interaction with NH4OAc .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, have been studied . The synthesis involves several steps, including condensation, aromatization, and nucleophilic substitution .Scientific Research Applications
Anticancer Applications
The compound 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine and its derivatives have been extensively studied for their potential anticancer properties. Research has shown that certain derivatives, specifically those related to 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and related compounds, exhibit significant cytotoxicity against various human cancer cell lines. For instance, certain Mannich bases derived from these compounds have demonstrated potent activity against gastric cancer cells, with some showing even more potent activity than standard treatments (Abdo & Kamel, 2015).
Antimicrobial Applications
Derivatives of this compound have also been investigated for their antimicrobial properties. For example, compounds synthesized from reactions involving 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol have demonstrated good to moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Molecular and Crystal Structure Studies
The molecular and crystal structures of derivatives of this compound have been a subject of study, providing valuable insights into their chemical properties and potential applications in material science. For instance, studies on the crystal structure of related compounds have revealed interesting properties like monoclinic symmetry and specific molecular arrangements, which are essential for understanding their reactivity and potential applications (Dolzhenko et al., 2011).
Synthesis of Heterocyclic Derivatives
The synthesis and characterization of heterocyclic derivatives containing the this compound moiety have been a significant area of research. These studies have led to the development of new chemical processes and compounds with potential applications in pharmaceuticals and material sciences. For example, research on the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines from related amines has contributed to the expansion of this chemical class (Ibrahim et al., 2011).
Applications in Catalysis
Some derivatives of this compound have been explored for their potential use in catalysis, particularly in the synthesis of complex chemical structures. This research is crucial for developing new catalytic methods that can be applied in industrial and pharmaceutical chemistry (Singh et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-pyridin-4-yl-1-tritylindazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4/c32-27-16-17-29-28(22-27)30(23-18-20-33-21-19-23)34-35(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H,32H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYGHWILFXTQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N)C(=N4)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727516 | |
Record name | 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192873-43-0 | |
Record name | 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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